molecular formula C16H21N5O5 B15016919 4-{[(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanoyl]amino}benzamide

4-{[(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanoyl]amino}benzamide

Katalognummer: B15016919
Molekulargewicht: 363.37 g/mol
InChI-Schlüssel: XDVJHNDOBPKAOT-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is known for its unique structure, which includes a benzamide core linked to a butanamido group through a series of functional groups. It is available for scientific research and is listed under registry numbers such as ZINC000014921883 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE include other benzamide derivatives and compounds with similar functional groups. Examples include:

Uniqueness

What sets 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H21N5O5

Molekulargewicht

363.37 g/mol

IUPAC-Name

N'-[(E)-[4-(4-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C16H21N5O5/c1-10(20-21-16(25)15(24)18-7-8-26-2)9-13(22)19-12-5-3-11(4-6-12)14(17)23/h3-6H,7-9H2,1-2H3,(H2,17,23)(H,18,24)(H,19,22)(H,21,25)/b20-10+

InChI-Schlüssel

XDVJHNDOBPKAOT-KEBDBYFISA-N

Isomerische SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC=C(C=C1)C(=O)N

Kanonische SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC=C(C=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.